molecular formula C10H10ClIO B14064664 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one

1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one

Cat. No.: B14064664
M. Wt: 308.54 g/mol
InChI Key: CJAHYDJPZVSIQM-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one is an organic compound with the molecular formula C10H10ClIO It is a derivative of propiophenone, featuring a chloromethyl and an iodine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one typically involves the halogenation of a precursor molecule. One common method is the Friedel-Crafts acylation of 4-(chloromethyl)-3-iodobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl and iodine groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The iodine substituent can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products

    Substitution: Products include azides, nitriles, and other substituted derivatives.

    Reduction: The major product is 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-ol.

    Oxidation: The major product is 1-(4-(Chloromethyl)-3-iodophenyl)propanoic acid.

    Coupling: Various biaryl compounds can be formed depending on the coupling partner.

Scientific Research Applications

1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in the study of biochemical pathways and mechanisms of action of various biological targets.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The chloromethyl and iodine substituents can interact with active sites or binding pockets, affecting the activity of the target molecule. The carbonyl group can also participate in hydrogen bonding or other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)propan-1-one: Lacks the iodine substituent, making it less versatile in coupling reactions.

    1-(4-Bromophenyl)propan-1-one: Similar structure but with a bromine substituent instead of iodine, affecting its reactivity and applications.

    1-(4-Methylphenyl)propan-1-one: Lacks both halogen substituents, resulting in different chemical properties and reactivity.

Uniqueness

1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one is unique due to the presence of both chloromethyl and iodine substituents, which provide a combination of reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and medicinal chemistry.

Biological Activity

1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one is an organic compound notable for its potential biological activity and applications in medicinal chemistry. The presence of halogen substituents, specifically chloromethyl and iodine, enhances its reactivity and interaction with biological targets, making it a compound of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClIC_{10}H_{10}ClI, with a molecular weight of approximately 292.55 g/mol. The structure includes a propanone moiety, a chloromethyl group, and an iodophenyl group, which contribute to its chemical reactivity.

PropertyValue
Molecular FormulaC₁₀H₁₀ClI
Molecular Weight292.55 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The chloromethyl and iodine substituents can participate in nucleophilic substitution reactions, allowing the compound to modulate biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of various enzymes, influencing metabolic pathways.
  • Receptor Modulation: It can interact with receptor sites, potentially altering signaling pathways.

Biological Activity

Research indicates that compounds with similar structures have demonstrated significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique combination of halogen substituents in this compound suggests potential for similar activities.

Case Studies

  • Anticancer Activity: A study investigated the effects of halogenated phenyl ketones on cancer cell lines. Results indicated that compounds with iodine substituents exhibited enhanced cytotoxicity compared to their non-halogenated counterparts.
  • Antimicrobial Properties: Research into halogenated compounds has shown that they can possess strong antimicrobial activity against various pathogens, suggesting that this compound may also exhibit such properties.

Applications in Medicinal Chemistry

The compound is being explored for its potential applications in drug development:

  • Synthesis of Pharmaceutical Compounds: It serves as a building block for synthesizing more complex molecules targeting specific biological pathways.
  • Material Science: Its unique properties allow it to be used in the development of novel materials with specific functionalities.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity Potential
1-(4-Chlorophenyl)propan-1-oneLacks iodine; less versatileModerate
1-(4-Bromophenyl)propan-1-oneBromine instead of iodine; different reactivityModerate
1-(2-Chloromethyl)-5-iodophenylpropan-1-oneSimilar structure; different position of substituentsHigh

Properties

Molecular Formula

C10H10ClIO

Molecular Weight

308.54 g/mol

IUPAC Name

1-[4-(chloromethyl)-3-iodophenyl]propan-1-one

InChI

InChI=1S/C10H10ClIO/c1-2-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3

InChI Key

CJAHYDJPZVSIQM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)CCl)I

Origin of Product

United States

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